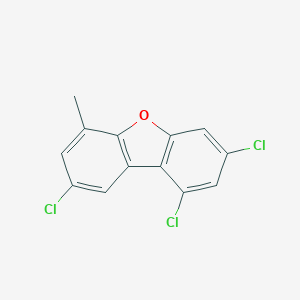

6-Methyl-1,3,8-trichlorodibenzofuran

概述

描述

6-Methyl-1,3,8-trichlorodibenzofuran is a chlorinated dibenzofuran compound. It belongs to the family of polychlorinated dibenzofurans, which are known for their environmental persistence and potential biological activity.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-1,3,8-trichlorodibenzofuran typically involves the chlorination of 6-methyldibenzofuran. The reaction is carried out under controlled conditions to ensure selective chlorination at the 1, 3, and 8 positions. The process may involve the use of chlorinating agents such as chlorine gas or sulfuryl chloride in the presence of a catalyst like iron(III) chloride .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves rigorous control of temperature, pressure, and reaction time to ensure consistent product quality .

化学反应分析

Types of Reactions: 6-Methyl-1,3,8-trichlorodibenzofuran undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxygenated derivatives.

Reduction: Reduction reactions can lead to the formation of less chlorinated dibenzofurans or completely dechlorinated products.

Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Nucleophiles such as sodium hydroxide or ammonia are employed under basic conditions.

Major Products Formed:

Oxidation: Formation of quinones or hydroxylated derivatives.

Reduction: Formation of less chlorinated or dechlorinated dibenzofurans.

Substitution: Formation of hydroxylated or aminated dibenzofurans.

科学研究应用

Cancer Research

Antitumor Activity:

MCDF has been studied for its potential as an anti-cancer agent, particularly against estrogen receptor-negative (ER-negative) breast cancer. Research indicates that MCDF can inhibit the proliferation of several ER-negative breast cancer cell lines, including MDA-MB-468 and BT-474. The mechanism of action appears to involve both aryl hydrocarbon receptor (AhR)-dependent and independent pathways .

In Vivo Studies:

In animal models, specifically athymic nude mice bearing MDA-MB-468 cells, treatment with MCDF resulted in significant inhibition of tumor growth. Mice treated with MCDF at a dosage of 25 mg/kg every second day showed notable differences in tumor area compared to control groups after 16 days .

| Study | Model | Dosage | Outcome |

|---|---|---|---|

| Safe et al. (2002) | Athymic nude mice | 25 mg/kg | Inhibition of tumor growth in MDA-MB-468 cells |

Endocrine Disruption Studies

Antagonistic Properties:

MCDF has been characterized as an antagonist to 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) in various studies. It has shown the ability to inhibit TCDD-induced effects on hepatic microsomal aryl hydrocarbon hydroxylase (AHH) and ethoxyresorufin O-deethylase (EROD) induction in rodent models . This antagonistic effect may provide insights into mitigating the harmful impacts of endocrine-disrupting chemicals.

Immunotoxicity and Teratogenicity:

Research also indicates that MCDF can provide protection against TCDD-mediated immunotoxicity and teratogenic effects. In C57BL/6 mice, co-administration of MCDF with TCDD resulted in significant protection from TCDD's immunotoxic effects at higher doses .

Molecular Docking and QSAR Analysis

Recent studies utilizing molecular docking and quantitative structure-activity relationship (QSAR) analyses have explored the interactions of MCDF with estrogen receptors. These analyses suggest that compounds like MCDF can modulate estrogen receptor alpha transcriptional activity, which is crucial for developing treatments for conditions such as osteoporosis and cardiovascular diseases .

| Analysis Type | Findings |

|---|---|

| Molecular Docking | Interaction with estrogen receptors |

| QSAR Analysis | Potential for therapeutic applications |

Environmental Impact Studies

MCDF is also relevant in environmental toxicology. As a member of the chlorinated dibenzofuran family, it is studied for its persistence in the environment and potential to disrupt endocrine systems in wildlife and humans. Regulatory bodies have identified it as a chemical warranting further evaluation due to its suspected endocrine-disrupting properties .

作用机制

The mechanism of action of 6-Methyl-1,3,8-trichlorodibenzofuran involves its interaction with specific molecular targets:

Estrogen Receptor Alpha: The compound binds to the ligand-binding domain of estrogen receptor alpha, inhibiting its activity and thereby reducing the proliferation of estrogen-responsive breast cancer cells.

Aryl Hydrocarbon Receptor: It also interacts with the aryl hydrocarbon receptor, modulating the expression of genes involved in xenobiotic metabolism.

相似化合物的比较

2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD): A highly toxic dioxin-like compound with similar structural features but significantly higher toxicity.

1,3,6,8-Tetrachlorodibenzofuran: Another chlorinated dibenzofuran with different chlorine substitution patterns and biological activity.

Uniqueness: 6-Methyl-1,3,8-trichlorodibenzofuran is unique due to its relatively low toxicity and its potential as a selective estrogen receptor modulator. Unlike TCDD, which is highly toxic and primarily studied for its adverse effects, this compound offers potential therapeutic benefits .

生物活性

6-Methyl-1,3,8-trichlorodibenzofuran (MCDF) is a polycyclic aromatic hydrocarbon recognized for its biological activity, particularly its interaction with the aryl hydrocarbon receptor (AhR) and estrogen receptors. This compound has garnered interest due to its potential applications in cancer treatment, especially breast and prostate cancers.

MCDF acts primarily as a weak agonist and partial antagonist at the AhR. Upon binding to AhR, it forms a heterodimer with the AhR nuclear translocator protein (Arnt), which then interacts with dioxin response elements in the regulatory regions of Ah-responsive genes. This mechanism is similar to that of other nuclear hormone receptors, including estrogen receptors (ER) .

Estrogen Receptor Interaction

Research shows that MCDF can stimulate the growth of MCF-7 human breast cancer cells in a dose-dependent manner. It activates an estrogen response element (ERE)-luciferase reporter and increases mRNA levels of estrogen-responsive genes like transforming growth factor (TGF)-α. The estrogenic actions of MCDF are mediated through the ER, as evidenced by the inhibition of these effects by pure antiestrogens such as ICI 182,780 .

Breast Cancer

In vitro studies indicate that MCDF inhibits 17β-estradiol-induced cell proliferation and chloramphenicol acetyltransferase activity in MCF-7 cells. In vivo studies in rat models demonstrate that MCDF prevents estrogen-induced increases in ER and progesterone receptor levels in the uterus and liver, as well as uterine weight increases. Additionally, MCDF has been shown to inhibit tumor growth in models induced by 7,12-dimethylbenz(a)anthracene .

Prostate Cancer

MCDF's role extends to prostate cancer where it has been identified as a potential therapeutic agent due to its ability to modulate AhR signaling. This signaling pathway is crucial for controlling cell proliferation and differentiation. Studies suggest that targeting AhR with ligands like MCDF may help reeducate the immune microenvironment in advanced prostate cancer .

Case Studies

- Breast Cancer Treatment : A study demonstrated that combining MCDF with tamoxifen reduced the effective doses required to inhibit mammary tumor growth in rats. This suggests that MCDF could enhance the efficacy of existing breast cancer therapies .

- Prostate Cancer Metastasis : In TRAMP mice models, MCDF inhibited prostate tumor metastasis, indicating its potential as an adjunct therapy for metastatic prostate cancer .

Comparative Biological Activity

The table below summarizes the biological activities of MCDF compared to other known compounds:

属性

IUPAC Name |

1,3,8-trichloro-6-methyldibenzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl3O/c1-6-2-7(14)3-9-12-10(16)4-8(15)5-11(12)17-13(6)9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPMARRQIRRJWEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1OC3=C2C(=CC(=C3)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50921594 | |

| Record name | 1,3,8-Trichloro-6-methyldibenzo[b,d]furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50921594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118174-38-2 | |

| Record name | 6-Methyl-1,3,8-trichlorodibenzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118174-38-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methyl-1,3,8-trichlorodibenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118174382 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,8-Trichloro-6-methyldibenzo[b,d]furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50921594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-METHYL-1,3,8-TRICHLORODIBENZOFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1FU4HF6ELF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。